molecular formula C18H21N5O2S B2729296 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034477-39-7

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2729296
CAS No.: 2034477-39-7
M. Wt: 371.46
InChI Key: MSMUPHCMFYSKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-carboxamide derivative characterized by a unique structural framework. Its core consists of two pyrazole rings: one substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 3, and another pyrazole ring bearing a methoxy group at position 3 and a methyl group at position 1. These substituents are connected via an ethyl linker, forming a carboxamide bond.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-22-10-14(18(21-22)25-2)17(24)19-6-7-23-16(12-3-4-12)9-15(20-23)13-5-8-26-11-13/h5,8-12H,3-4,6-7H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUPHCMFYSKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including:

  • Pyrazole moieties : Known for their pharmacological significance.
  • Cyclopropyl and thiophene groups : These enhance structural diversity and may influence biological interactions.

The molecular formula is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 369.49 g/mol.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in biological systems. The pyrazole ring is linked to various pharmacological effects, including:

  • Anti-inflammatory : Potentially through inhibition of pro-inflammatory cytokines.
  • Antitumor : Indications suggest it may inhibit cancer cell proliferation through various pathways.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anticancer properties. For instance, similar pyrazole-based compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The specific anticancer activity of this compound is still under investigation, but preliminary data suggest promising results:

CompoundCell LineIC50 Value (µM)
N-(2-(5-cyclopropyl...MCF722.54
N-(2-(5-cyclopropyl...A5495.08

These values indicate a potential for significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators. This mechanism could position N-(2-(5-cyclopropyl... as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have exhibited efficacy against various microorganisms, indicating potential for development as an antimicrobial agent. The structural components suggest interactions with metabolic enzymes in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to N-(2-(5-cyclopropyl... These findings highlight the compound's potential:

  • Study on Anticancer Activity : A comparative study showed that pyrazole derivatives exhibited IC50 values ranging from 0.2 µM to 10 µM against various cancer cell lines, demonstrating significant antiproliferative effects .
  • Inflammation Modulation : Research indicated that structurally related compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory responses .
  • Antimicrobial Efficacy : Another study reported that pyrazole derivatives demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds like N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit various pharmacological properties:

Antitumor Activity

The pyrazole derivatives have shown promising results in inhibiting cancer cell growth. Studies suggest that modifications in the pyrazole structure can enhance anticancer activity through selective protein inhibition and apoptosis induction .

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. The ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases .

Insecticidal and Acaricidal Activities

Research has highlighted the insecticidal and acaricidal potential of pyrazole derivatives, suggesting that this compound could be effective in agricultural applications, particularly in pest control .

Synthesis and Derivatization

The synthesis of this compound typically involves several synthetic steps, including:

  • Formation of the pyrazole core.
  • Substitution reactions to introduce cyclopropyl and thiophenyl groups.
  • Final modifications to incorporate the carboxamide and methoxy functionalities.

Each step requires careful optimization to maximize yield and purity, which is crucial for ensuring the biological efficacy of the final product .

Case Studies and Research Findings

Several studies have documented the biological activities of related pyrazole derivatives, providing insights into their mechanisms of action:

Study Focus Findings
Braga et al., 2020Anticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in cancer cells through mitochondrial pathways .
Ghorab & Al-Said, 2012Anti-inflammatory EffectsFound that certain pyrazole compounds significantly reduce inflammation markers in vitro .
Recent Agricultural StudyInsecticidal PropertiesReported effective pest control using modified pyrazole structures against common agricultural pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally analogous molecules from the literature, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison of Pyrazole-Carboxamide Derivatives

Compound Name/ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 5-Cyclopropyl, 3-(thiophen-3-yl), 3-methoxy, 1-methyl N/A N/A N/A -
3a () 5-Chloro, 1/3-phenyl, 3-methyl 403.1 133–135 68
3b () 5-Chloro, 1-(4-chlorophenyl), 3-methyl 437.1 171–172 68
3d () 5-Chloro, 1-(4-fluorophenyl), 3-methyl 421.0 181–183 71
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-... () 5-(4-Chlorophenyl), 1-(2,4-dichlorophenyl), 4-methyl, N-(3-pyridylmethyl) 454.7* N/A N/A

*Calculated from molecular formula.

Key Observations

Substituent Effects on Physicochemical Properties: Halogenated Aromatics: Chloro- and fluorophenyl substituents (e.g., 3b, 3d) increase molecular weight and melting points compared to non-halogenated analogs (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Thiophene vs. Phenyl: The target compound’s thiophen-3-yl group may improve π-π stacking interactions in biological targets compared to phenyl groups in 3a–3d. Thiophene’s electron-rich nature could also modulate solubility and metabolic stability. Cyclopropyl vs.

Synthetic Yields :
Yields for analogous compounds range from 62–71% (), suggesting that the target compound’s synthesis—if performed under similar conditions—may achieve comparable efficiency. The ethyl linker and thiophene moiety, however, could pose challenges in purification due to increased conformational flexibility and polarity.

Biological Implications :

  • ’s compound features a pyridylmethyl group, which introduces a basic nitrogen atom. This contrasts with the target compound’s methoxy and methyl groups, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
  • The absence of chlorine substituents in the target compound could lower toxicity risks compared to chlorinated analogs (3b, 3d) .

Q & A

Q. What are the typical synthetic routes for preparing pyrazole-carboxamide derivatives like N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer: Pyrazole-carboxamide derivatives are commonly synthesized via multi-step reactions involving cyclocondensation, hydrazinolysis, and alkylation. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate (a key intermediate) is prepared by reacting diethyl oxalate with acetone under basic conditions, followed by hydrazine hydrate treatment. Subsequent alkylation with thiophen-3-yl and cyclopropyl substituents can be achieved using nucleophilic substitution or coupling reactions. Final carboxamide formation often employs carbodiimide-mediated coupling with amines .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer: Structural confirmation requires 1H NMR (to identify proton environments, e.g., cyclopropyl or thiophene protons), IR spectroscopy (to verify carbonyl and amide bonds), and LC-MS (for molecular weight validation). Elemental analysis ensures stoichiometric purity, while thin-layer chromatography (TLC) monitors reaction progress. High-resolution mass spectrometry (HR-MS) is recommended for precise mass determination .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer: Begin with in vitro enzyme inhibition assays targeting kinases or receptors relevant to the compound’s structural motifs (e.g., pyrazole-based kinase inhibitors). Use fluorescence polarization or calorimetry to measure binding affinity. Pair this with PASS Online® software to predict biological activity spectra (e.g., anti-inflammatory or anticancer potential) based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclopropyl-thiophene-pyrazole intermediate?

  • Methodological Answer: Optimize solvent polarity (e.g., switch from DMF to acetonitrile for better cyclopropane stability) and temperature (50–80°C for controlled ring formation). Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling of thiophene moieties. Monitor by TLC and adjust stoichiometry (e.g., 1.2 equivalents of cyclopropylboronic acid) to minimize side products. Computational tools like DFT can predict transition states to guide optimization .

Q. How should researchers resolve contradictions between predicted (in silico) and experimental biological activity data?

  • Methodological Answer: Discrepancies often arise from stereochemical or solvation effects. Perform molecular dynamics simulations to assess binding mode stability in explicit solvent. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters. If poor correlation persists, synthesize enantiomerically pure analogs via chiral chromatography and retest .

Q. What strategies are effective in addressing low NO release or unexpected metabolic instability in vitro?

  • Methodological Answer: Low NO release may stem from electron-withdrawing groups (e.g., methoxy) reducing diazeniumdiolate stability. Introduce electron-donating substituents (e.g., methyl) on the pyrazole ring. For metabolic instability, conduct microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites. Modify the 3-methoxy group to a bioisostere like trifluoromethyl to enhance resistance .

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be systematically investigated?

  • Methodological Answer: Unexplained NMR peaks may indicate tautomerism or residual solvents. Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations. Compare with literature data for analogous pyrazole-thiophene systems. For persistent issues, recrystallize the compound in deuterated solvents and reacquire spectra. Contaminants can be identified via GC-MS .

Q. What computational methods are recommended for prioritizing derivatives for synthesis based on target selectivity?

  • Methodological Answer: Combine molecular docking (AutoDock Vina) with pharmacophore modeling to prioritize derivatives with complementary interactions (e.g., hydrogen bonding with kinase catalytic sites). Validate using MM-PBSA binding free energy calculations . Cross-reference with ADMET predictors (e.g., SwissADME) to eliminate candidates with poor pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.